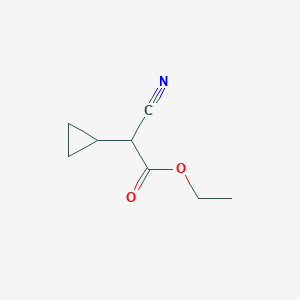

Ethyl 2-cyano-2-cyclopropylacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-cyano-2-cyclopropylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-11-8(10)7(5-9)6-3-4-6/h6-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVJQEKBSGPOPLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of α Cyanoester Derivatives in Modern Synthetic Strategies

α-Cyanoesters, such as ethyl cyanoacetate (B8463686), are a class of organic compounds characterized by a nitrile group (-C≡N) and an ester group (-COOR) attached to the same carbon atom. wikipedia.org This unique structural arrangement imparts a high degree of reactivity and synthetic versatility, making them valuable intermediates in a wide array of chemical transformations. wikipedia.orgresearchgate.net

The key to the reactivity of α-cyanoesters lies in the acidic nature of the α-hydrogen atom, which is positioned between the electron-withdrawing cyano and ester groups. wikipedia.org This acidity allows for easy deprotonation by a base to form a stabilized carbanion. This carbanion can then act as a potent nucleophile in various carbon-carbon bond-forming reactions, which are fundamental to the construction of complex organic molecules.

Some of the most important reactions involving α-cyanoesters include:

Knoevenagel Condensation: This reaction involves the condensation of an α-cyanoester with an aldehyde or ketone to form a new carbon-carbon double bond. wikipedia.orgbeilstein-journals.org

Michael Addition: In this reaction, the carbanion derived from an α-cyanoester adds to an α,β-unsaturated carbonyl compound, a process known as conjugate addition. wikipedia.org

Alkylation and Arylation: The nucleophilic carbanion can readily react with alkyl or aryl halides to introduce new substituents at the α-position. organic-chemistry.org

These reactions, among others, allow for the elaboration of the α-cyanoester scaffold into a diverse range of more complex structures, including heterocycles, amino acids, and other valuable organic compounds. wikipedia.orgbeilstein-journals.org The ability to participate in such a wide variety of transformations underscores the significance of α-cyanoesters as versatile building blocks in modern synthetic strategies. researchgate.net

The Unique Reactivity Profile and Synthetic Utility of the Cyclopropane Moiety

The cyclopropane (B1198618) ring, a three-membered carbocycle, is another key feature of ethyl 2-cyano-2-cyclopropylacetate. Despite its simple structure, the cyclopropane moiety possesses a unique and fascinating reactivity profile that distinguishes it from other cycloalkanes. This reactivity stems from the significant ring strain inherent in the molecule, a consequence of the compressed C-C-C bond angles (60°) compared to the ideal tetrahedral angle (109.5°). libretexts.org

This high degree of strain makes cyclopropane rings susceptible to ring-opening reactions under various conditions, including treatment with electrophiles, radicals, or transition metals. This propensity for ring-opening allows the cyclopropane unit to act as a three-carbon building block in the synthesis of larger, more complex molecules.

Furthermore, the C-C bonds in cyclopropane exhibit a higher degree of p-character than those in typical alkanes, giving them some of the characteristics of a carbon-carbon double bond. This "unsaturated" character allows cyclopropanes to participate in reactions that are typically associated with alkenes, such as certain cycloaddition reactions. libretexts.org

The synthetic utility of the cyclopropane moiety is vast and continues to be an active area of research. rsc.org Methods for the stereoselective synthesis of cyclopropanes are particularly valuable, as the spatial arrangement of substituents on the ring can have a profound impact on the properties of the resulting molecule. rsc.org The incorporation of a cyclopropane ring into a molecule can impart unique conformational constraints and metabolic stability, making it a desirable feature in the design of new pharmaceuticals and agrochemicals.

Several named reactions are dedicated to the synthesis of cyclopropanes, including the Simmons-Smith reaction and transition metal-catalyzed cyclopropanation of alkenes with diazo compounds. rsc.orgorganic-chemistry.org These methods provide chemists with powerful tools to introduce this valuable structural motif into a wide range of organic molecules.

Positioning Ethyl 2 Cyano 2 Cyclopropylacetate Within the Landscape of Advanced Organic Building Blocks

Strategic Approaches to the Core Ethyl 2-Cyano-2-Cyclopropylacetate Scaffold

The construction of the ethyl 2-cyano-2-cyclopropylacetate framework relies on key chemical transformations that efficiently assemble the cyclopropane ring and introduce the cyano and ester functionalities.

Enolate-Mediated Condensation Pathways for α-Cyanoesters

The formation of α-cyanoesters often proceeds through the generation of enolate intermediates. libretexts.orgmasterorganicchemistry.com These nucleophilic species can be formed by deprotonating the α-carbon of a carbonyl compound, such as an ester, using a suitable base. masterorganicchemistry.comchemistrysteps.com The resulting enolate is stabilized by the delocalization of the negative charge onto the adjacent carbonyl oxygen and, in the case of α-cyanoesters, the nitrile group. masterorganicchemistry.com This increased acidity of the α-proton facilitates enolate formation. masterorganicchemistry.comchemistrysteps.com

The enolate can then participate in various reactions, including alkylation and condensation. chemistrysteps.comleah4sci.com For instance, the reaction of an enolate with an appropriate electrophile can introduce the cyclopropyl group. The choice of base and reaction conditions is crucial to control the regioselectivity of deprotonation in unsymmetrical ketones, leading to either the kinetic or thermodynamic enolate. chemistrysteps.com While aldehydes are highly reactive towards enolate addition, their propensity for self-condensation can be problematic. chemistrysteps.com

Cyclopropanation Strategies for α-Cyano-Cyclopropylacetate Synthesis

Several cyclopropanation strategies are employed to introduce the three-membered ring in α-cyano-cyclopropylacetate synthesis. These methods often involve the reaction of an alkene with a carbene or carbenoid species.

One prominent method is the Simmons-Smith reaction, which utilizes a zinc-carbenoid species to cyclopropanate alkenes. sci-hub.seresearchgate.net Another important approach involves the metal-catalyzed decomposition of diazo compounds, particularly α-cyanodiazoacetates, in the presence of an alkene. organic-chemistry.org Cobalt(II) complexes have proven to be effective catalysts for the asymmetric cyclopropanation of both aromatic and aliphatic olefins with α-cyanodiazoacetates, yielding products with high diastereoselectivity and enantioselectivity. organic-chemistry.org Rhodium(II) catalysts are also widely used for the cyclopropanation of alkenes with α-diazoesters. organic-chemistry.org

Furthermore, the Kulinkovich reaction offers a distinct pathway where treatment of esters with Grignard reagents in the presence of a titanium(IV) alkoxide generates cyclopropanols. sci-hub.se This method has been adapted for the synthesis of cyclopropane-containing β-amino esters from α-cyanoesters. thieme-connect.com

A summary of common cyclopropanation reagents and their typical applications is provided in the table below.

| Cyclopropanation Reagent/Method | Description | Typical Substrates |

| Simmons-Smith Reaction | Utilizes a diiodomethane (B129776) and a zinc-copper couple to form a zinc carbenoid. sci-hub.seresearchgate.net | Alkenes, particularly those with directing groups like allylic alcohols. sci-hub.se |

| Diazo Compounds with Metal Catalysts | Decomposition of diazo compounds (e.g., ethyl diazoacetate) catalyzed by metals like copper, rhodium, or cobalt to generate a metallocarbene. organic-chemistry.org | A wide range of alkenes. organic-chemistry.org |

| Kulinkovich Reaction | Reaction of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide. sci-hub.se | Esters. sci-hub.se |

| Michael-Initiated Ring Closure (MIRC) | Involves the conjugate addition of a nucleophile to an α,β-unsaturated compound, followed by an intramolecular cyclization. researchgate.net | Electron-deficient olefins and compounds with active methylene (B1212753) groups. researchgate.net |

Industrial-Scale Synthesis Considerations and Process Optimization

For the large-scale production of compounds like ethyl 2-cyano-2-cyclopropylacetate, process optimization is critical. researchgate.net In industrial settings, the esterification of cyclopropylacetic acid with ethanol (B145695) in the presence of an acid catalyst is a common approach for producing the related ethyl 2-cyclopropylacetate.

For cyclopropanation reactions, factors such as catalyst loading, reaction time, temperature, and the slow addition of reagents can be crucial for achieving high yields and purity on a large scale. researchgate.net For example, in Michael-initiated ring-closure (MIRC) reactions, the slow addition of reactants to a suspension of a base like potassium carbonate in a suitable solvent such as DMF can be essential for success. researchgate.net The use of phase-transfer catalysts can also be beneficial in heterogeneous reaction mixtures. researchgate.net

Synthesis of Related Ethyl Cyano-Cyclopropylacetate Derivatives and Analogs

The synthetic methodologies described above can be extended to produce a variety of derivatives and analogs of ethyl 2-cyano-2-cyclopropylacetate, including those with substituted cyclopropane rings and defined stereochemistry.

Approaches to Substituted Cyclopropane-Containing α-Cyanoesters

The synthesis of substituted cyclopropane-containing α-cyanoesters can be achieved by employing substituted starting materials in the cyclopropanation reactions. For instance, using substituted alkenes in reactions with diazoacetates or in Simmons-Smith type reactions will lead to correspondingly substituted cyclopropyl rings.

Titanium-mediated cyclopropanation of α-cyanoesters with Grignard reagents offers a route to β-amino esters bearing a cyclopropane ring. thieme-connect.com By using higher Grignard reagents, such as n-butylmagnesium bromide instead of ethylmagnesium bromide, substituted cyclopropanes can be obtained. thieme-connect.com

Diastereoselective and Enantioselective Synthetic Routes to Cyclopropyl Derivatives

Achieving high levels of diastereoselectivity and enantioselectivity is a key goal in modern organic synthesis. For cyclopropane-containing compounds, this can be accomplished through various strategies.

Diastereoselective Synthesis: The inherent stereoelectronics of certain reactions can lead to high diastereoselectivity. For example, the Simmons-Smith cyclopropanation of allylic alcohols often proceeds with high diastereoselectivity due to the directing effect of the hydroxyl group. sci-hub.se Similarly, the diastereoselectivity of additions to unsaturated centers adjacent to a 1,2-disubstituted cyclopropane is influenced by the cis- or trans-configuration of the substituents on the cyclopropane ring. marquette.edu

Enantioselective Synthesis: The use of chiral catalysts is a powerful tool for achieving enantioselective transformations. As mentioned earlier, chiral cobalt(II) porphyrin complexes have been successfully used for the enantioselective cyclopropanation of olefins with α-cyanodiazoacetates. organic-chemistry.org Chiral rhodium catalysts are also prominent in the enantioselective cyclopropanation of alkenes with diazo compounds. organic-chemistry.org

Organocatalysis has also emerged as a valuable strategy. For instance, the diastereo- and enantioselective synthesis of spirocyclopropyl pyrazolones can be achieved through a Michael/alkylation cascade reaction catalyzed by a chiral organocatalyst. researchgate.net Furthermore, enantioselective copper-catalyzed carbomagnesiation/oxidation sequences on achiral cyclopropenes can provide cyclopropanol (B106826) derivatives with excellent diastereo- and enantiomeric excesses. beilstein-journals.org

A summary of selected stereoselective cyclopropanation methods is presented below.

| Method | Catalyst/Reagent | Stereochemical Outcome | Reference(s) |

| Asymmetric Cyclopropanation | Chiral Cobalt(II) Porphyrin Complex | High diastereo- and enantioselectivity | organic-chemistry.org |

| Asymmetric Cyclopropanation | Chiral Rhodium(II) Carboxylates | High enantio- and diastereoselectivity | organic-chemistry.org |

| Organocatalytic Cyclopropanation | (DHQ)2AQN | Diastereo- and enantioselective | researchgate.net |

| Copper-Catalyzed Carbomagnesiation | Copper-TolBINAP | High enantioselectivity | organic-chemistry.org |

| Directed Simmons-Smith Cyclopropanation | Zinc Carbenoid with Chiral Auxiliary | High diastereoselectivity | marquette.edu |

Utilization of Ethyl Cyanoacetate (B8463686) as a Key Precursor in Related Compound Synthesis

Ethyl cyanoacetate is a versatile and valuable building block in organic synthesis due to the presence of an active methylene group flanked by both a nitrile and an ester group. wikipedia.org This unique structural feature allows it to participate in a wide array of chemical transformations, making it a key precursor for the synthesis of various carbocyclic and heterocyclic compounds, including derivatives related to cyclopropanes. Its utility is prominently demonstrated in fundamental reactions such as Knoevenagel condensations, Michael additions, and subsequent cyclization or annulation cascades.

The acidic nature of the α-carbon in ethyl cyanoacetate facilitates its use in condensation reactions with carbonyl compounds, such as the Knoevenagel condensation. wikipedia.orgnih.gov This reaction is a cornerstone for creating α,β-unsaturated systems, which are themselves important intermediates for further synthetic manipulations, including the construction of cyclic structures. nih.gov

Knoevenagel Condensation for Intermediate Synthesis

The Knoevenagel condensation involves the reaction of an active methylene compound, like ethyl cyanoacetate, with an aldehyde or ketone. nih.gov This reaction is often catalyzed by a base. nih.gov A study exploring the use of a recyclable protic-ionic-liquid solvent–catalyst system ([HyEtPy]Cl–H₂O–DABCO) demonstrated high efficiency in the Knoevenagel condensation of various aromatic aldehydes with ethyl cyanoacetate. nih.govrsc.org The reactions proceeded smoothly at 50 °C, yielding the desired α,β-unsaturated products in good to excellent yields, typically within a short timeframe. nih.gov The versatility of this method is highlighted by its tolerance for a range of substituent groups on the aromatic aldehyde, from electron-donating to electron-withdrawing groups. nih.gov

Below is a table summarizing the results for the DABCO-catalyzed Knoevenagel condensation of substituted aromatic aldehydes with ethyl cyanoacetate. nih.gov

Table 1: Knoevenagel Condensation of Aromatic Aldehydes with Ethyl Cyanoacetate nih.gov

| Aldehyde (Substituent) | Product | Time (min) | Yield (%) |

|---|---|---|---|

| 4-Nitrobenzaldehyde | Ethyl 2-cyano-3-(4-nitrophenyl)acrylate | 5 | 99 |

| 2-Nitrobenzaldehyde | Ethyl 2-cyano-3-(2-nitrophenyl)acrylate | 10 | 98 |

| 4-Chlorobenzaldehyde | Ethyl 2-cyano-3-(4-chlorophenyl)acrylate | 10 | 99 |

| 2-Chlorobenzaldehyde | Ethyl 2-cyano-3-(2-chlorophenyl)acrylate | 20 | 97 |

| 4-Cyanobenzaldehyde | Ethyl 2-cyano-3-(4-cyanophenyl)acrylate | 15 | 96 |

| 4-Methoxybenzaldehyde | Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate | 30 | 92 |

| 4-Hydroxybenzaldehyde | Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate | 40 | 83 |

Reaction conditions: Aldehyde (10 mmol), ethyl cyanoacetate (12 mmol), DABCO (20 mmol) in [HyEtPy]Cl–H₂O at 50 °C. nih.gov

Role in Michael Additions and Domino Reactions

The carbanion generated from ethyl cyanoacetate is an effective nucleophile in Michael additions, a conjugate addition to α,β-unsaturated compounds. wikipedia.orgwikipedia.org This reaction is fundamental for carbon-carbon bond formation. wikipedia.org More advanced applications involve domino reactions where an initial Michael addition triggers subsequent intramolecular reactions.

In one such sophisticated example, ethyl cyanoacetate is used to generate a Michael acceptor, which then reacts with a ring-opened cyclopropane. rsc.org A DBU-mediated [4 + 2] annulation of donor-acceptor cyclopropanes with ethyl 3-aryl-2-cyanoacrylates (themselves products of Knoevenagel condensation) leads to the synthesis of fully substituted anilines. rsc.org The proposed mechanism involves a domino sequence initiated by the ring-opening of the donor-acceptor cyclopropane, followed by a regioselective intermolecular Michael addition and subsequent intramolecular nucleophilic addition and aromatization. rsc.org

Direct and Multicomponent Cyclopropanation Strategies

Ethyl cyanoacetate is a direct precursor for synthesizing cyclopropane rings. A notable method involves the reaction of ethyl cyanoacetate with 1,2-dibromoethane (B42909) under phase-transfer catalysis conditions to produce 1-cyanocyclopropanecarboxylic acid with a high yield of 86%. orgsyn.org This demonstrates a direct and efficient pathway to a cyano-functionalized cyclopropane derivative. orgsyn.org

Furthermore, ethyl cyanoacetate is a key component in catalyst-free, three-component reactions for the diastereoselective synthesis of functionalized cyclopropanes. rsc.orgresearchgate.net In this one-pot, two-step strategy, an aldehyde first undergoes a Knoevenagel condensation with ethyl cyanoacetate to form a doubly activated electron-deficient alkene in situ. rsc.org This intermediate then reacts with ethyl diazoacetate (EDA) in a Michael Initiated Ring Closure (MIRC) fashion to yield highly functionalized cyclopropanes. rsc.orgresearchgate.net This method avoids the need for a metal catalyst and proceeds with high diastereoselectivity. rsc.org

The reaction is successful for a variety of aromatic, heteroaromatic, and aliphatic aldehydes, showcasing the broad scope of the methodology. researchgate.net

Table 2: Three-Component Synthesis of Cyclopropanes using Ethyl Cyanoacetate researchgate.net

| Aldehyde (R) | Product | Yield (%) |

|---|---|---|

| 4-Bromobenzaldehyde | Ethyl 2-(4-bromophenyl)-3-cyano-3-ethoxycarbonylcyclopropane-1-carboxylate | 75 |

| 4-Chlorobenzaldehyde | Ethyl 2-(4-chlorophenyl)-3-cyano-3-ethoxycarbonylcyclopropane-1-carboxylate | 78 |

| 4-Fluorobenzaldehyde | Ethyl 2-(4-fluorophenyl)-3-cyano-3-ethoxycarbonylcyclopropane-1-carboxylate | 72 |

| 2-Nitrobenzaldehyde | Ethyl 2-(2-nitrophenyl)-3-cyano-3-ethoxycarbonylcyclopropane-1-carboxylate | 65 |

| 2-Thiophenecarboxaldehyde | Ethyl 2-(thiophen-2-yl)-3-cyano-3-ethoxycarbonylcyclopropane-1-carboxylate | 71 |

| 2-Furaldehyde | Ethyl 2-(furan-2-yl)-3-cyano-3-ethoxycarbonylcyclopropane-1-carboxylate | 69 |

| Cinnamaldehyde | Ethyl 2-((E)-styryl)-3-cyano-3-ethoxycarbonylcyclopropane-1-carboxylate | 64 |

Reaction conditions: Aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), piperidine (B6355638) (10 mol%) stirred for 10 min, then EDA (1.2 mmol) added, rt. researchgate.net

In another application, ethyl cyanoacetate is used in ring-expansion reactions. For instance, it reacts with cyclopropanedicarboximides in the presence of K₂CO₃ to yield bicyclic dicarboximides. tandfonline.com This process involves the nucleophilic attack of the ethyl cyanoacetate carbanion on the cyclopropane ring, leading to ring opening and subsequent intramolecular cyclization to form a new, larger ring system. tandfonline.comresearchgate.net

Mechanistic Investigations of Nucleophilic and Electrophilic Pathways

The unique structure of ethyl 2-cyano-2-cyclopropylacetate, featuring a strained cyclopropyl ring adjacent to a carbon bearing both an electron-withdrawing cyano group and an ester group, gives rise to a rich and complex reactivity profile. Understanding the mechanistic underpinnings of its reactions with nucleophiles and electrophiles is crucial for harnessing its synthetic potential.

Reactivity of the α-Cyano-Ester Moiety towards Nucleophiles and Electrophiles

The carbon atom positioned between the cyano and ester groups (the α-carbon) is highly activated. The electron-withdrawing nature of both the cyano (-CN) and the ester (-COOEt) groups makes the α-hydrogen acidic and susceptible to deprotonation by a base, forming a stabilized carbanion or enolate. libretexts.org This enolate is a potent nucleophile and can react with a variety of electrophiles. libretexts.org

Conversely, the cyano group itself can act as an electrophilic site. The carbon atom of the nitrile is susceptible to attack by strong nucleophiles. chemguide.co.uk This dual reactivity allows for a range of transformations at the α-position and the cyano group. For instance, the α-carbon can be alkylated by reacting the corresponding enolate with an alkyl halide. libretexts.org

The reactivity of the α-cyano-ester moiety is summarized in the table below:

| Functional Group | Role | Common Reactions |

| α-Hydrogen | Acidic Proton | Deprotonation to form a nucleophilic enolate. |

| α-Carbon | Nucleophilic (as enolate) | Alkylation, acylation, and other additions to electrophiles. libretexts.org |

| Cyano Group (Carbon) | Electrophilic Center | Nucleophilic addition by strong nucleophiles. chemguide.co.uk |

| Ester Group (Carbonyl Carbon) | Electrophilic Center | Nucleophilic acyl substitution. libretexts.org |

Cyclopropyl Ring Opening and Rearrangement Mechanisms in Reactivity

The presence of the cyclopropyl ring introduces a significant element of strain into the molecule, which can be released through ring-opening reactions. snnu.edu.cn These reactions can be initiated by various stimuli, including Lewis acids, and often proceed through cationic or radical intermediates. uni-regensburg.de

In the context of ethyl 2-cyano-2-cyclopropylacetate, the activation of the ester group by a Lewis acid can facilitate the ring opening of the adjacent cyclopropane. uni-regensburg.de This process can lead to the formation of a more stable carbocationic intermediate, which can then be trapped by a nucleophile. The regioselectivity and stereoselectivity of these ring-opening reactions are often influenced by the nature of the substituents on the cyclopropane ring and the reaction conditions.

For example, in donor-acceptor cyclopropanes, Lewis acid-catalyzed ring opening is a common transformation that generates a zwitterionic intermediate, which can then participate in cycloaddition reactions. snnu.edu.cnuni-regensburg.de While ethyl 2-cyano-2-cyclopropylacetate itself is not a classic donor-acceptor cyclopropane, the principles of strain release and intermediate formation are relevant to understanding its potential rearrangement pathways.

Radical Clock Experiments and Radical Intermediate Characterization in Reactions

Radical reactions involving ethyl 2-cyano-2-cyclopropylacetate are of significant interest, and radical clock experiments can be employed to probe the involvement of radical intermediates. wikipedia.org A radical clock is a molecule that undergoes a unimolecular rearrangement at a known rate. wikipedia.orgillinois.edu If a radical is generated on the cyclopropylmethyl system, it can undergo a rapid ring-opening rearrangement. uclm.esrsc.org The detection of the ring-opened product serves as evidence for the intermediacy of a radical.

For instance, if ethyl 2-bromo-2-cyclopropylacetate is used as a radical clock reagent in a reaction suspected to proceed via a radical pathway, the formation of a ring-opened product would suggest the presence of radical intermediates. uclm.es The rate of the radical clock rearrangement can be compared to the rate of other competing radical trapping reactions to gain kinetic information about the reaction mechanism. wikipedia.orgillinois.edu

The use of radical traps, such as TEMPO or BHT, can also help to identify the presence of radicals in a reaction mixture. uclm.es However, the compatibility of these traps with the reaction conditions must be considered. uclm.es

Diverse Organic Transformations Involving Ethyl 2-Cyano-2-Cyclopropylacetate

The unique combination of functional groups in ethyl 2-cyano-2-cyclopropylacetate makes it a versatile building block for the synthesis of a variety of organic molecules.

Nucleophilic Substitution Reactions at the α-Position and Cyano Group

As previously mentioned, the α-carbon of ethyl 2-cyano-2-cyclopropylacetate can be deprotonated to form a nucleophilic enolate. This enolate can then participate in S_N2 reactions with electrophiles such as alkyl halides, leading to the formation of a new carbon-carbon bond at the α-position. libretexts.org The efficiency of these reactions depends on factors such as the nature of the base, the electrophile, and the reaction solvent. rammohancollege.ac.in

The cyano group can also undergo nucleophilic substitution, although this typically requires harsher conditions or specific activation. chemguide.co.ukbeilstein-journals.org For example, reaction with strong nucleophiles can lead to addition to the carbon-nitrogen triple bond, followed by subsequent transformations. chemguide.co.uk

Hydrolysis and Transesterification Reactions of the Ester Group

The ester group in ethyl 2-cyano-2-cyclopropylacetate can be readily transformed through hydrolysis or transesterification.

Hydrolysis: Under either acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid. libretexts.org

Acid-catalyzed hydrolysis is a reversible process where the ester is heated with water in the presence of a strong acid catalyst. libretexts.org

Base-catalyzed hydrolysis (saponification) is an irreversible process that uses a stoichiometric amount of base, such as sodium hydroxide, to produce the carboxylate salt and ethanol. libretexts.org

Transesterification: This reaction involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting ethyl 2-cyano-2-cyclopropylacetate with methanol (B129727) in the presence of an acid catalyst would yield methyl 2-cyano-2-cyclopropylacetate. The equilibrium of this reaction can be shifted by using the desired alcohol as the solvent. masterorganicchemistry.com

| Reaction | Reagents | Products |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ catalyst | 2-Cyano-2-cyclopropylacetic acid, Ethanol |

| Base-Catalyzed Hydrolysis | NaOH, H₂O | Sodium 2-cyano-2-cyclopropylacetate, Ethanol |

| Transesterification | R'OH, H⁺ or RO⁻ catalyst | Ethyl 2-cyano-2-cyclopropylacetate, R'OH |

Reduction Pathways of the Cyano and Ester Functionalities, including Hydride Reductions and Catalytic Hydrogenation

The presence of both a cyano (-CN) and an ester (-COOEt) group on the same quaternary carbon atom gives Ethyl 2-cyano-2-cyclopropylacetate a rich and versatile reduction chemistry. The reactivity of each group can be selectively targeted or simultaneously reduced depending on the choice of reducing agent and reaction conditions.

Hydride Reductions:

Complex metal hydrides are powerful reagents for the reduction of both esters and nitriles. Lithium aluminum hydride (LiAlH₄) is a strong, non-selective reducing agent capable of reducing both functional groups. The ester is typically reduced to a primary alcohol, while the nitrile is reduced to a primary amine. This simultaneous reduction leads to the formation of (1-amino-2-cyclopropyl)ethanol.

The general mechanism for ester reduction with LiAlH₄ involves nucleophilic attack of the hydride ion on the carbonyl carbon, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde. This aldehyde is then rapidly reduced to the corresponding primary alcohol. The nitrile reduction proceeds via successive hydride transfers to the carbon-nitrogen triple bond, ultimately yielding the primary amine after acidic workup.

Softer reducing agents can offer more selectivity. For instance, sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters or nitriles under standard conditions, allowing other functional groups in a molecule to be targeted selectively. However, by modifying the reaction conditions (e.g., using a large excess of NaBH₄ in a high-boiling protic solvent), some reduction of the cyano group might be achievable, though this is less common.

Catalytic Hydrogenation:

Catalytic hydrogenation offers another avenue for the reduction of the cyano and ester functionalities, with product outcomes heavily dependent on the catalyst, pressure, and solvent system employed. libretexts.org

The cyano group can be reduced to a primary amine (2-cyclopropyl-3-aminopropanoate) using catalysts like Raney Nickel or Platinum oxide (PtO₂) under hydrogen pressure. This process involves the adsorption of the nitrile and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the triple bond. illinois.edu Care must be taken to control the reaction conditions to avoid the formation of secondary and tertiary amines as byproducts, which can occur via the reaction of the initially formed primary amine with intermediate imines. The presence of ammonia (B1221849) is often used to suppress these side reactions.

The reduction of the ester group via catalytic hydrogenation is significantly more challenging and requires harsh conditions, such as high pressures and temperatures with catalysts like copper chromite. Under such forcing conditions, the ester would be converted to two alcohols: 2-cyclopropylpropan-1-ol (B2423181) and ethanol. Given the vigor of these conditions, concomitant reduction of the nitrile group would also be expected.

Selective hydrogenation of the cyano group in the presence of the ester is generally more feasible than the reverse. illinois.edu Using a catalyst like Palladium on carbon (Pd/C) might favor the reduction of the cyano group, although bond migrations can sometimes be observed with this catalyst. illinois.edu

Table 1: Summary of Reduction Reactions

| Reagent/Catalyst | Target Functional Group(s) | Expected Major Product |

| Lithium Aluminum Hydride (LiAlH₄) | Cyano and Ester | (1-Amino-2-cyclopropyl)ethanol |

| Raney Nickel / H₂ | Cyano | Ethyl 2-cyclopropyl-3-aminopropanoate |

| Platinum Oxide (PtO₂) / H₂ | Cyano | Ethyl 2-cyclopropyl-3-aminopropanoate |

| Copper Chromite / H₂ (High T/P) | Ester and Cyano | 2-Cyclopropylpropan-1-ol, Ethanol, and (1-Amino-2-cyclopropyl)ethanol |

Acylation and Related Functional Group Interconversions, including Blaise and Thorpe-Ziegler Reactions

The activated α-position and the reactivity of the cyano group in Ethyl 2-cyano-2-cyclopropylacetate allow for various acylation and related cyclization reactions.

Blaise Reaction:

The Blaise reaction is a classic method for the synthesis of β-ketoesters. wikipedia.org It involves the reaction of a nitrile with an α-haloester in the presence of metallic zinc. organic-chemistry.org The reaction proceeds through the formation of an organozinc intermediate (a Reformatsky-type reagent) from the α-haloester, which then adds nucleophilically to the nitrile carbon. Subsequent hydrolysis of the resulting metalloimine intermediate yields the target β-ketoester. wikipedia.orgorganic-chemistry.org

In the context of Ethyl 2-cyano-2-cyclopropylacetate, it could serve as the nitrile component in a Blaise reaction. For example, reacting it with ethyl bromoacetate (B1195939) and activated zinc would be expected to produce a β-ketoester after acidic workup. pondiuni.edu.in This reaction provides a powerful tool for extending the carbon chain and introducing a ketone functionality.

Thorpe-Ziegler Reaction:

The Thorpe reaction involves the base-catalyzed self-condensation of aliphatic nitriles to form enamines. wikipedia.orglscollege.ac.in A related and more synthetically powerful variant is the Thorpe-Ziegler reaction, which is an intramolecular version of this condensation. It is used to form large-ring cyclic ketones from α,ω-dinitriles. wikipedia.orgambeed.com The reaction begins with a base abstracting a proton alpha to one of the nitrile groups, creating a carbanion that then attacks the other nitrile group intramolecularly. The resulting cyclic imine is then hydrolyzed to the corresponding cyclic ketone.

Since Ethyl 2-cyano-2-cyclopropylacetate is a mononitrile, it cannot undergo the intramolecular Thorpe-Ziegler cyclization. However, it could potentially undergo an intermolecular Thorpe-type self-condensation under strong basic conditions, although this would likely compete with other base-catalyzed side reactions like hydrolysis of the ester.

Applications of Ethyl 2 Cyano 2 Cyclopropylacetate As a Key Synthetic Intermediate

Role in the Construction of Complex Organic Architectures

The distinct combination of functional groups in ethyl 2-cyano-2-cyclopropylacetate makes it a strategic starting point for synthesizing intricate molecular frameworks, particularly those relevant to medicinal chemistry and materials science.

Synthesis of Nitrogen-Containing Heterocycles utilizing Cyanoacetate (B8463686) Derivatives

The α-cyanoacetate moiety is a well-established precursor for the synthesis of nitrogen-containing heterocycles, which are core structures in many biologically active compounds. While direct examples utilizing ethyl 2-cyano-2-cyclopropylacetate are specific, the general reactivity of the cyanoacetate group is widely documented. The activated methylene (B1212753) group (the carbon positioned between the nitrile and ester groups) is readily deprotonated to form a carbanion, which can participate in various condensation and cyclization reactions.

A primary route to heterocycles is the Knoevenagel condensation , where the active methylene compound reacts with an aldehyde or ketone. jmcs.org.mxrsc.org This reaction, typically catalyzed by a base, forms a new carbon-carbon double bond. researchgate.netrsc.org Subsequent intramolecular reactions, such as Michael additions or cyclizations, can then form diverse ring systems. For instance, condensation with a suitable partner containing a secondary reactive site can lead to the formation of pyridines, pyrimidines, or other heterocyclic structures. researchgate.netresearchcommons.org The treatment of ethyl cyanoacetate with nickel peroxide has been shown to produce cyclopropane (B1198618) derivatives through trimerization, showcasing the reactivity of the α-carbon. rsc.org This reactivity is fundamental to building complex heterocyclic systems. rsc.orgmdpi.com

Building Blocks for Diverse Pharmaceutical Intermediates and Scaffold Assembly

Ethyl 2-cyano-2-cyclopropylacetate is recognized as a key building block in the synthesis of more complex molecules, including pharmaceutical intermediates and agrochemicals. biosynth.comcphi-online.com The cyclopropyl (B3062369) group is a desirable feature in medicinal chemistry, often introduced to enhance metabolic stability, improve binding affinity, or modulate the conformation of a molecule. Its presence alongside the versatile cyanoacetate functionality provides multiple handles for chemical modification.

The compound serves as a precursor for creating scaffolds like 6-amino-3-azabicyclo[3.1.0]hexane, which is a core structure in drugs targeting the central nervous system. The ester and nitrile groups can be independently or concertedly transformed. For example, hydrolysis of the ester yields the corresponding carboxylic acid, while reduction can afford amines or alcohols, and the nitrile can be converted to an amine or a carboxylic acid. This versatility allows for the assembly of diverse molecular architectures essential for drug discovery programs. biosynth.com

| Reaction Type | Reagents/Conditions | Product Class | Relevance |

| Knoevenagel Condensation | Aldehydes/Ketones, Base (e.g., Piperidine (B6355638), DIPEAc) | α,β-Unsaturated Cyanoesters | Precursors for Heterocycles |

| Michael Addition | Nucleophiles | Functionalized Cyanoacetates | Intermediate for Cyclization |

| Heterocycle Formation | Bifunctional Reagents (e.g., Hydrazines, Amidines) | Pyrazoles, Pyrimidines, etc. | Bioactive Scaffolds |

| Hydrolysis | Acid or Base | Cyclopropyl cyanoacetic acid | Carboxylic Acid Derivatives |

| Reduction (Nitrile) | Reducing Agents (e.g., H₂, Raney Ni) | Cyclopropyl amino-ester | Amine Building Blocks |

Stereoselective Assembly of Chiral Cyclopropane Derivatives

Chiral cyclopropanes are significant pharmacophores found in numerous pharmaceuticals and bioactive natural products. rochester.eduresearchgate.net The synthesis of these structures with high stereocontrol is a key challenge in organic chemistry. While ethyl 2-cyano-2-cyclopropylacetate already contains a cyclopropane ring, it can serve as a substrate for further stereoselective modifications or as a starting point for more complex chiral structures.

Methodologies for creating chiral cyclopropanes often involve catalytic asymmetric cyclopropanation of olefins with diazo compounds. researchgate.netnih.gov For a pre-existing scaffold like ethyl 2-cyano-2-cyclopropylacetate, stereoselectivity can be introduced by reactions that differentiate between the enantiotopic faces of the molecule or by transformations of the existing functional groups. For example, enzymatic hydrolysis of the ester could, in principle, provide access to an enantiomerically enriched carboxylic acid. Furthermore, the development of methods for 1,2-chirality transfer offers a conceptual pathway for creating enantiomerically enriched bicyclic cyclopropane derivatives. nih.gov The field of Michael-Initiated Ring Closure (MIRC) reactions also provides a powerful strategy for accessing chiral cyclopropanes with high stereoselectivity. researchgate.net

Catalytic Roles and Methodological Advancements in Reactions Involving the Compound

While primarily a substrate, the functional groups within ethyl 2-cyano-2-cyclopropylacetate are central to several modern catalytic methods. The development of new reactions involving the cyanoacetate and cyclopropyl motifs continues to expand its synthetic utility.

Use as a Coupling Reagent or Activating Agent in Condensation and Esterification Reactions

While ethyl 2-cyano-2-cyclopropylacetate itself is not used as a coupling reagent, its structural relative, ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) , is a highly important additive in peptide and amide bond synthesis. wikipedia.orgsigmaaldrich.com Oxyma is derived from the nitrosation of ethyl cyanoacetate, the parent compound of the title molecule without the cyclopropyl group. wikipedia.org

In carbodiimide-mediated coupling reactions, additives are used to prevent side reactions and suppress racemization (the loss of stereochemical integrity) at the chiral center of the amino acid. wikipedia.orgoxymapure.com Oxyma has emerged as a superior, non-explosive alternative to traditional additives like N-hydroxybenzotriazole (HOBt). sigmaaldrich.com It reacts with the activated carboxylic acid to form a reactive O-acyl oxime ester, which then efficiently acylates the amine component to form the desired amide or peptide bond with minimal loss of chiral purity. oxymapure.comnih.gov The success of Oxyma has led to the development of a new generation of standalone coupling reagents derived from it, such as COMU and PyOxim, which are now widely used for their efficiency and safety profile. nih.govacs.org A modified version of the Yamaguchi reagent, which incorporates the ethyl cyano(oxyimino)acetate backbone, has also been developed for racemization-free esterification and peptide synthesis. acs.org Similarly, a derivative known as ortho-NosylOXY acts as both a catalyst and a dehydrating agent in the synthesis of 1,2,4-oxadiazoles.

| Reagent/Additive | Parent Compound | Function | Key Advantage |

| OxymaPure | Ethyl Cyanoacetate | Coupling Additive | Suppresses racemization; non-explosive alternative to HOBt oxymapure.comsigmaaldrich.com |

| COMU / PyOxim | Oxyma | Standalone Coupling Reagent | High efficiency and safety in peptide synthesis nih.govacs.org |

| ortho-NosylOXY | Oxyma | Activating/Dehydrating Agent | Synthesis of 1,2,4-oxadiazoles |

| TCBOXY | Oxyma | Modified Yamaguchi Reagent | Racemization-free ester and amide synthesis acs.org |

Photoredox and Electrochemical Catalysis in Transformations of Related Cyclopropyl Compounds

Modern synthetic methods like photoredox and electrochemical catalysis offer powerful ways to form chemical bonds under mild conditions by leveraging single-electron transfer (SET) processes. mdpi.comnih.govnih.gov These techniques are particularly adept at generating radical intermediates, which exhibit unique reactivity. nih.govwikipedia.org The cyclopropyl group, especially when adjacent to a carbonyl or nitrile, is susceptible to ring-opening reactions under these conditions.

In photoredox catalysis, a photocatalyst absorbs visible light and becomes a potent oxidant or reductant in its excited state. sci-hub.se This has been applied to aryl cyclopropyl ketones, which can undergo a one-electron reduction to form a radical anion. nih.govacs.org This intermediate can then undergo ring-opening to form a more stable distonic radical anion, which can participate in cycloaddition reactions to form five-membered rings (a formal [3+2] cycloaddition). nih.govnih.govscispace.com This strain-release strategy is a powerful tool for building complex carbocycles. acs.org Similarly, oxidative ring-opening of cyclopropanols using photoredox catalysis can yield unsaturated ketones. bohrium.com

These methodologies highlight the potential reactivity of ethyl 2-cyano-2-cyclopropylacetate. The presence of both the electron-withdrawing nitrile and ester groups could make the cyclopropane ring susceptible to reductive ring-opening via photoredox or electrochemical methods, generating a radical intermediate that could be trapped by various partners, leading to novel molecular structures. beilstein-journals.org

Biocatalytic Approaches and Enzymatic Transformations Relevant to α-Cyanoesters

The synthetic utility of α-cyanoesters, including Ethyl 2-cyano-2-cyclopropylacetate, is significantly enhanced by biocatalytic methods. Enzymes offer remarkable chemo-, regio-, and stereoselectivity, often under mild reaction conditions, which is advantageous for complex molecules with multiple functional groups. researchgate.netrsc.org The primary enzymatic transformations relevant to α-cyanoesters involve the hydrolysis or modification of the two key functional groups: the nitrile and the ester. Key enzyme classes for these transformations include hydrolases like nitrilases, nitrile hydratases, amidases, lipases, and esterases. rsc.orgthieme-connect.deunipd.it

The biocatalytic hydrolysis of the nitrile group can proceed through two main pathways. researchgate.netresearchgate.net The first is a direct conversion to a carboxylic acid and ammonia (B1221849), catalyzed by a nitrilase (EC 3.5.5.1). thieme-connect.deopenbiotechnologyjournal.com The second is a two-step process involving a nitrile hydratase (EC 4.2.1.84), which first converts the nitrile to an amide, followed by the action of an amidase to produce the carboxylic acid. thieme-connect.de These enzymatic routes are considered environmentally benign alternatives to harsh chemical hydrolysis methods, which often require extreme pH and temperature conditions. openbiotechnologyjournal.comlibretexts.org

For the ester group, lipases and esterases are widely employed for stereoselective hydrolysis or transesterification reactions. acs.orgacs.org This is particularly valuable for the kinetic resolution of racemic α-cyanoesters, yielding enantiomerically enriched esters and their corresponding carboxylic acids. researchgate.netwikipedia.org The choice of enzyme, substrate, and reaction conditions can be tailored to achieve high enantioselectivity. acs.org

Enzymatic Hydrolysis of the Nitrile Moiety

Nitrilases have been successfully used for the production of various organic acids from nitrile compounds. openbiotechnologyjournal.com These enzymes are attractive because they perform the conversion in a single step under mild conditions. openbiotechnologyjournal.com The application of whole-cell biocatalysts containing nitrilases is an efficient method for preparing chiral carboxylic acids from nitriles. nih.gov For instance, nitrilase-catalyzed kinetic resolution has been applied to synthesize optically active 1,4-benzodioxane-2-carboxylic acids, a task difficult to achieve via chemical hydrolysis without damaging other functional groups. researchgate.net

Nitrile hydratases, often used in tandem with amidases, provide another route for nitrile conversion. thieme-connect.deresearchgate.net This bienzymatic system can be highly selective. For example, whole cells of Rhodococcus rhodochrous have been used to transform 3-oxonitriles into 3-oxo amides, where the amidase activity is suppressed to prevent further hydrolysis to the carboxylic acid. thieme-connect.de

The table below summarizes representative examples of nitrilase-catalyzed hydrolysis.

Table 1: Examples of Nitrilase-Catalyzed Transformations

| Substrate | Enzyme/Organism | Product | Key Finding | Reference(s) |

|---|---|---|---|---|

| o-Chloromandelonitrile | Whole-cell nitrilase | (R)-o-Chloromandelic acid | Achieved a high yield (91.3%) and space-time yield (746.4 g·L⁻¹·d⁻¹) in a biphasic system. | nih.gov |

| 2-Cyano-1,4-benzodioxane | Nitrilase | (R)- and (S)-1,4-benzodioxane-2-carboxylic acids | Successful kinetic resolution, avoiding damage to the formyl group present in related substrates. | researchgate.net |

| (E,Z)-2-Hydroxycinnamonitrile | Recombinant nitrilase AtNIT1 from Arabidopsis thaliana | (Z)-2-Hydroxycinnamonitrile | The enzyme exclusively hydrolyzes the (E)-isomer, allowing for the isolation of the pure (Z)-isomer. | researchgate.net |

Enzymatic Transformations of the Ester Moiety

Lipases and esterases are the most commonly applied hydrolases in organic synthesis, valued for their ability to perform kinetic resolutions of racemic esters. rsc.orgacs.orgacs.org In the context of α-cyanoesters, these enzymes can selectively hydrolyze one enantiomer of the racemic ester, leaving the other enantiomer unreacted. This process can yield both the hydrolyzed carboxylic acid and the remaining ester in high enantiomeric purity. researchgate.net

The enantioselectivity of these enzymes is highly dependent on both the specific enzyme and the substrate structure. acs.org For example, studies on general α-cyanoesters have shown that many esterases preferentially hydrolyze the S-isomers. acs.org Pig liver esterase (PLE) is a well-known biocatalyst used for the chemoselective hydrolysis of esters in complex molecules, such as in the synthesis of the fungicide pyrenophorin, where chemical methods were unsuccessful. ru.nl The use of α-cyanoesters as fluorescent substrates has also been developed to screen for new esterases with desired activities and selectivities. acs.orgnih.gov

The following table presents examples of lipase (B570770) and esterase-catalyzed reactions on ester substrates.

Table 2: Examples of Hydrolase-Catalyzed Ester Transformations

| Substrate | Enzyme | Reaction Type | Product(s) | Key Finding | Reference(s) |

|---|---|---|---|---|---|

| Racemic α-aryl-β-cyanopropionic acid esters | N/A (Used chiral auxiliary) | Esterification | Diastereoenriched pantolactam cyano ester | Diastereoselective esterification to separate enantiomers. | researchgate.net |

| Racemic 2-amino-1-butanol esters | Lipase | Hydrolysis / Transesterification | (R)- and (S)-2-amino-1-butanol | Successful resolution of racemic amino alcohols via their ester derivatives. | researchgate.net |

| Ethyl 2-fluoropropanoate | Lithium diisopropylamide (LDA) / Esterase | Resolution of precursor | (S)-Glycerol acetonide | Esterases used to resolve a precursor for an aldol (B89426) reaction intermediate. | rsc.org |

| Racemic esters | Pig Liver Esterase (PLE) | Hydrolysis | Chiral carboxylic acids and alcohols | Demonstrates high stereoselectivity in the asymmetrization of meso-compounds. | researchgate.net |

Computational Chemistry and Theoretical Characterization of Ethyl 2 Cyano 2 Cyclopropylacetate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the electronic structure and predicting the reactivity of Ethyl 2-cyano-2-cyclopropylacetate. The molecule's reactivity is largely dictated by the interplay between the electron-withdrawing cyano (-CN) and ethyl acetate (B1210297) (-COOEt) groups and the unique electronic nature of the cyclopropyl (B3062369) ring.

The presence of both a cyano and an ester group attached to the same carbon atom (the α-carbon) significantly influences the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The electron-withdrawing nature of these groups lowers the energy of both the HOMO and LUMO. The LUMO is expected to be centered significantly on the α-carbon and the π-systems of the nitrile and carbonyl groups, making this site highly susceptible to nucleophilic attack.

The HOMO-LUMO energy gap is a critical parameter for predicting chemical reactivity. A smaller gap generally implies higher reactivity. For Ethyl 2-cyano-2-cyclopropylacetate, the combination of functional groups is expected to result in a moderately low HOMO-LUMO gap, suggesting a reactive molecule, a characteristic exploited in its synthetic applications.

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations This table presents representative values based on typical DFT calculations for similar structures.

| Parameter | Predicted Value | Implication for Reactivity |

|---|---|---|

| $E_{HOMO}$ | ~ -7.5 eV | Indicates the energy of the highest energy electrons available for donation. |

| $E_{LUMO}$ | ~ -1.0 eV | Indicates the energy of the lowest energy orbital available to accept electrons; a low value suggests susceptibility to nucleophiles. |

| HOMO-LUMO Gap (ΔE) | ~ 6.5 eV | A smaller gap correlates with higher chemical reactivity and lower kinetic stability. |

| Dipole Moment (µ) | ~ 3.5 D | A significant dipole moment suggests a polar molecule, influencing its solubility and intermolecular interactions. |

Conformational Analysis and Molecular Dynamics Simulations of α-Cyano-Cyclopropylacetates

The three-dimensional structure and dynamic behavior of α-cyano-cyclopropylacetates like Ethyl 2-cyano-2-cyclopropylacetate are explored through conformational analysis and molecular dynamics (MD) simulations. These computational techniques map the potential energy surface of the molecule, identifying stable conformations and the energy barriers between them.

Conformational analysis of Ethyl 2-cyano-2-cyclopropylacetate focuses on the rotation around several key single bonds:

The Cα-C(cyclopropyl) bond.

The Cα-C(carbonyl) bond.

The C(carbonyl)-O bond of the ester.

The rotation around the Cα-C(cyclopropyl) bond determines the orientation of the cyclopropyl ring relative to the cyano and ester groups. The two primary conformations are the "bisected" and "eclipsed" forms. The bisected conformation, which allows for maximal orbital overlap and conjugation between the cyclopropyl ring and the adjacent π-systems, is generally the most stable.

Molecular dynamics simulations provide a view of the molecule's behavior over time, accounting for temperature and solvent effects. nih.gov An MD simulation would reveal the flexibility of the ethyl ester chain and the rotational freedom of the functional groups. For α-cyano-cyclopropylacetates, these simulations can highlight the preference for specific rotamers and the frequency of transitions between them. For instance, studies on related α-cyanoacrylamide derivatives show that distinct configurational isomers can undergo cis/trans conformational isomerization around their amide bonds at different rates, a phenomenon that could be mirrored in the ester group of this compound under certain conditions. nih.gov

Table 2: Key Torsional Angles and Conformational Data This table outlines the critical dihedral angles that define the conformation of Ethyl 2-cyano-2-cyclopropylacetate.

| Torsional Angle | Description | Expected Stable Conformation (Angle) |

|---|---|---|

| N-Cα-C(cyclo)-C(cyclo) | Rotation of the cyclopropyl ring relative to the cyano group. | ~90° (Bisected) |

| O=C-Cα-CN | Rotation around the Cα-carbonyl bond. | Multiple local minima possible, influenced by steric and electronic factors. |

| Cα-C-O-CH₂ | Rotation of the ethyl group of the ester. | Typically anti-periplanar (~180°) is favored. |

Predicting Spectroscopic Signatures and Interrogating Reaction Pathways

Computational chemistry is a powerful tool for predicting the spectroscopic signatures (NMR, IR) of molecules and for exploring the energetics of potential reaction pathways.

Spectroscopic Prediction:

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. For Ethyl 2-cyano-2-cyclopropylacetate, a characteristic feature would be the upfield chemical shifts of the cyclopropyl protons and carbons, a known effect attributed to the magnetic anisotropy or "ring current" of the cyclopropane (B1198618) ring. wiley.com Calculations can help assign specific peaks to the diastereotopic protons of the cyclopropyl methylene (B1212753) groups.

IR Spectroscopy: Vibrational frequency calculations can predict the infrared spectrum. This is invaluable for identifying characteristic functional group absorptions. For example, computational studies on related nitriles have been used to precisely identify the C≡N stretching frequency, which aided in the characterization of newly synthesized compounds. nsf.gov For the title compound, strong absorbances would be predicted for the C≡N stretch (around 2250 cm⁻¹) and the C=O stretch of the ester (around 1740 cm⁻¹).

Interrogating Reaction Pathways: DFT calculations can model the transition states of reactions involving Ethyl 2-cyano-2-cyclopropylacetate. A key reaction pathway for this molecule is nucleophilic ring-opening of the activated cyclopropane. Computational studies can map the minimum energy path for this process, identifying the structure and energy of the transition state and any intermediates. researchgate.net This allows for a comparison of the activation energies for different nucleophiles or for competing reaction pathways, providing a deeper understanding of the molecule's reactivity and regioselectivity.

Table 3: Predicted Spectroscopic Data This table contains representative predicted values for key spectroscopic features.

| Spectroscopic Technique | Feature | Predicted Value / Range | Comment |

|---|---|---|---|

| ¹H NMR | Cyclopropyl Protons | δ 0.8 - 1.8 ppm | Upfield shift characteristic of cyclopropanes. wiley.com |

| ¹³C NMR | C≡N | δ ~115 ppm | Typical for a nitrile carbon. |

| ¹³C NMR | C=O (Ester) | δ ~165 ppm | Typical for an α-cyano ester carbonyl. |

| IR Spectroscopy | ν(C≡N) | ~2250 cm⁻¹ | Strong, sharp absorption for the nitrile stretch. |

| IR Spectroscopy | ν(C=O) | ~1740 cm⁻¹ | Strong absorption for the ester carbonyl stretch. |

Strain Energy Analysis of the Cyclopropyl Moiety and its Influence on Reactivity

The cyclopropane ring is characterized by significant ring strain, which is a major determinant of its chemical reactivity. This strain arises from the deviation of its internal C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°), a phenomenon known as angle strain. quora.com

The total strain energy of a cyclopropane ring is approximately 27.5 kcal/mol. This stored potential energy can be released in chemical reactions that involve ring cleavage, making such reactions thermodynamically favorable. The reactivity of cyclopropane is therefore significantly enhanced compared to its acyclic analogue, propane, or larger, less-strained cycloalkanes like cyclohexane (B81311). quora.comnih.gov

In Ethyl 2-cyano-2-cyclopropylacetate, the inherent strain of the three-membered ring is further "activated" by the presence of the electron-withdrawing cyano and ester groups. researchgate.net These groups stabilize the partial negative charge that develops on the α-carbon in the transition state of a nucleophilic ring-opening reaction. This synergistic effect of high ring strain and electronic activation makes the cyclopropane ring susceptible to cleavage under relatively mild conditions, a property that is central to its utility in organic synthesis. Each three-membered ring fused to a breaking C-C bond can reduce the intrinsic activation energy by about 10 kcal/mol, leading to a massive increase in reaction rate. nih.gov

Table 4: Comparative Strain Energies of Cycloalkanes Data compiled from established thermochemical studies. quora.com

| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) | Strain per CH₂ Group (kcal/mol) |

|---|---|---|---|

| Cyclopropane | 3 | 27.5 | 9.2 |

| Cyclobutane | 4 | 26.3 | 6.6 |

| Cyclopentane (B165970) | 5 | 6.2 | 1.2 |

| Cyclohexane | 6 | 0.0 | 0.0 |

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of Ethyl 2-cyano-2-cyclopropylacetate. emerypharma.com A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the molecule's atomic connectivity.

¹H NMR Spectroscopy is the first step in characterization, providing information on the number of different types of protons, their chemical environment, and their proximity to other protons. emerypharma.com For Ethyl 2-cyano-2-cyclopropylacetate, the spectrum would show distinct signals for the ethyl ester protons (a quartet for the -OCH₂- group and a triplet for the -CH₃ group), the methine proton (α-carbon), and the non-equivalent protons of the cyclopropyl (B3062369) ring.

¹³C NMR Spectroscopy , typically proton-decoupled, reveals the number of unique carbon atoms in the molecule. Key signals would correspond to the carbonyl carbon of the ester, the nitrile carbon, the carbons of the ethyl group, the chiral α-carbon, and the carbons of the cyclopropyl ring. Further experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can differentiate between CH, CH₂, and CH₃ groups.

2D NMR Spectroscopy resolves the complexities of the 1D spectra by spreading correlations into a second dimension, which is crucial for assigning complex spin systems like the one found in the cyclopropyl ring. creative-biostructure.comnumberanalytics.comlibretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal proton-proton couplings. Cross-peaks would confirm the connectivity between the ethyl group's methylene (B1212753) and methyl protons, and more importantly, map the coupling network between the α-proton and the protons on the cyclopropyl ring. emerypharma.comcreative-biostructure.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom by linking it to its attached proton(s). numberanalytics.com

While specific experimental spectra for Ethyl 2-cyano-2-cyclopropylacetate are not widely published, the expected chemical shifts can be predicted based on its structure and data from analogous compounds.

Predicted ¹H and ¹³C NMR Data for Ethyl 2-cyano-2-cyclopropylacetate

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Ester -CH₂- | ~4.2 (quartet) | ~62 | Downfield due to adjacent oxygen. Coupled to the ester methyl group. |

| Ester -CH₃ | ~1.3 (triplet) | ~14 | Coupled to the ester methylene group. |

| α-CH | ~3.5 (multiplet) | ~35-40 | Chiral center, coupled to cyclopropyl protons. Shift influenced by both cyano and carbonyl groups. |

| Cyclopropyl -CH- | ~1.0-1.5 (multiplet) | ~15-20 | Complex multiplet due to coupling with α-CH and other cyclopropyl protons. |

| Cyclopropyl -CH₂- | ~0.5-1.0 (multiplet) | ~5-10 | Diastereotopic protons resulting in complex splitting patterns. |

| Carbonyl C=O | - | ~165-170 | Quaternary carbon, typical for an ester. |

| Nitrile C≡N | - | ~115-120 | Quaternary carbon, characteristic nitrile shift. |

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For Ethyl 2-cyano-2-cyclopropylacetate, the IR spectrum would provide clear evidence for its ester and nitrile moieties.

The primary characteristic absorption bands expected are:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group, typically appearing in the range of 1735-1750 cm⁻¹. fiveable.me

C≡N Stretch: A sharp, medium-to-strong intensity absorption band for the nitrile group. For saturated nitriles, this peak is found in the 2240-2260 cm⁻¹ region. spectroscopyonline.com Its position in a relatively uncongested part of the spectrum makes it a highly diagnostic peak. spectroscopyonline.com

C-O Stretches: Esters exhibit two C-O stretching vibrations. A strong band for the C-O bond adjacent to the carbonyl (acyl-oxygen stretch) typically appears between 1250-1300 cm⁻¹, and another strong band for the O-C bond of the ethyl group (alkyl-oxygen stretch) is found between 1000-1150 cm⁻¹. libretexts.org

C-H Stretches: Absorptions just below 3000 cm⁻¹ (~2850-2980 cm⁻¹) would confirm the presence of sp³ hybridized C-H bonds in the ethyl and cyclopropyl groups. The C-H bonds of the cyclopropyl ring may also show a characteristic absorption slightly above 3000 cm⁻¹.

Expected IR Absorption Frequencies for Ethyl 2-cyano-2-cyclopropylacetate

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (-C≡N) | Stretching | 2260 - 2240 | Medium, Sharp |

| Ester (C=O) | Stretching | 1750 - 1735 | Strong, Sharp |

| Ester (C-O) | Acyl-Oxygen Stretch | 1300 - 1250 | Strong |

| Ester (C-O) | Alkyl-Oxygen Stretch | 1150 - 1000 | Strong |

| Alkyl (C-H) | Stretching | 2980 - 2850 | Medium-Strong |

Mass Spectrometry (e.g., Electron Ionization Mass Spectrometry, EI-MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound from the molecular ion (M⁺•) and offers structural information through the analysis of its fragmentation pattern. libretexts.org

For Ethyl 2-cyano-2-cyclopropylacetate (C₈H₁₁NO₂), the exact molecular weight is 153.0790 g/mol . The EI-MS spectrum would be expected to show a molecular ion peak at m/z = 153. Analysis of the fragmentation pattern would help confirm the structure. Common fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅, mass = 45) leading to an acylium ion, or the loss of the entire ester group. Other likely fragmentations would involve the cleavage of the cyclopropyl ring.

Predicted Key Fragments in the EI-MS of Ethyl 2-cyano-2-cyclopropylacetate

| m/z | Possible Fragment Ion | Corresponding Neutral Loss |

|---|---|---|

| 153 | [M]⁺• | - |

| 125 | [M - C₂H₄]⁺• | Loss of ethene (McLafferty rearrangement) |

| 108 | [M - OC₂H₅]⁺ | Loss of ethoxy radical |

| 80 | [M - COOC₂H₅]⁺ | Loss of ethoxycarbonyl radical |

| 68 | [C₄H₄N]⁺ | Fragment containing cyano and cyclopropyl parts |

Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral Analysis

Ethyl 2-cyano-2-cyclopropylacetate possesses a stereogenic center at the α-carbon, meaning it exists as a pair of enantiomers. Vibrational Circular Dichroism (VCD) is the state-of-the-art technique for determining the absolute configuration of chiral molecules in solution. americanlaboratory.combyopera.combruker.com VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. bruker.com

Enantiomers of a chiral molecule produce VCD spectra that are mirror images of each other—equal in magnitude but opposite in sign—while their standard IR spectra are identical. gaussian.comnih.gov The power of VCD lies in its combination with quantum chemical calculations. nih.gov The experimental VCD spectrum of an enantiomerically pure sample is compared to a theoretically predicted spectrum calculated using Density Functional Theory (DFT). A match between the experimental and calculated spectra allows for the unambiguous assignment of the molecule's absolute configuration (R or S). americanlaboratory.com

This method is particularly valuable as it does not require crystallization of the compound, a prerequisite for the traditional gold-standard method of X-ray crystallography, making it ideal for oils or non-crystalline materials. americanlaboratory.com Therefore, VCD is the preferred method for elucidating the absolute stereochemistry of Ethyl 2-cyano-2-cyclopropylacetate.

Chromatographic Methods (HPLC, LC-MS, UPLC) for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of Ethyl 2-cyano-2-cyclopropylacetate and for analyzing reaction mixtures. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods employed. ijprajournal.combiomedres.us

HPLC and UPLC: These techniques separate components of a mixture based on their differential partitioning between a stationary phase (e.g., a C18 reverse-phase column) and a liquid mobile phase (e.g., a gradient of acetonitrile (B52724) and water). sielc.com A UV detector can quantify the compound of interest and any impurities present. UPLC, which uses smaller particle size columns and higher pressures than HPLC, offers significantly faster analysis times and improved resolution and sensitivity. These methods are crucial for determining the percentage purity of a sample and for monitoring the progress of a reaction.

LC-MS: This hyphenated technique combines the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry. resolvemass.ca As the separated components elute from the LC column, they are ionized and analyzed by the mass spectrometer. This allows not only for the quantification of impurities but also for their identification based on their mass-to-charge ratio, which is critical for understanding reaction byproducts and degradation pathways. nih.govshimadzu.com For Mass-Spec compatible applications, buffers like phosphoric acid in the mobile phase are typically replaced with volatile alternatives like formic acid. sielc.com

Emerging Research Directions and Future Perspectives for Ethyl 2 Cyano 2 Cyclopropylacetate Chemistry

Development of Novel Stereoselective Synthetic Strategies for Ethyl 2-Cyano-2-Cyclopropylacetate

The creation of chiral centers, particularly quaternary ones, is a significant challenge in organic synthesis. The development of stereoselective methods to produce enantiomerically enriched ethyl 2-cyano-2-cyclopropylacetate is a key area of ongoing research. Current strategies are moving beyond classical approaches to embrace asymmetric catalysis.

Future research is likely to focus on the use of chiral phase-transfer catalysts or organocatalysts to control the stereochemical outcome of the alkylation of a cyanoacetate (B8463686) precursor with a cyclopropyl (B3062369) electrophile. Another promising avenue is the development of enzyme-catalyzed processes that can offer high enantioselectivity under mild reaction conditions.

Table 1: Hypothetical Stereoselective Synthetic Approaches to Ethyl 2-Cyano-2-Cyclopropylacetate

| Catalyst/Method | Proposed Reaction | Potential Advantages |

| Chiral Phase-Transfer Catalyst | Asymmetric alkylation of ethyl cyanoacetate with a cyclopropyl halide | High enantioselectivity, operational simplicity |

| Organocatalysis (e.g., chiral amine) | Michael addition of ethyl cyanoacetate to a cyclopropylidene-containing acceptor | Metal-free, environmentally benign |

| Enzymatic Resolution | Kinetic resolution of racemic ethyl 2-cyano-2-cyclopropylacetate | High enantiopurity, mild reaction conditions |

Exploration of Unprecedented Reactivity and Reaction Pathways Involving the Cyano-Cyclopropylacetate Motif

The combination of the electron-withdrawing cyano and ester groups with the strained three-membered ring of the cyclopropyl group in ethyl 2-cyano-2-cyclopropylacetate suggests a rich and underexplored reactivity profile. The cyclopropyl ring, in particular, can act as a latent double bond, participating in ring-opening reactions to generate more complex molecular architectures.

Researchers are investigating novel transformations that exploit this unique structure. For example, transition metal-catalyzed ring-opening reactions could lead to the formation of functionalized cyclopentane (B165970) or cyclohexane (B81311) derivatives, which are valuable scaffolds in medicinal chemistry. Furthermore, the cyano group can be transformed into a variety of other functional groups, providing access to a diverse range of novel compounds.

Integration with Flow Chemistry and Sustainable Synthetic Methodologies

The adoption of green and sustainable chemistry principles is becoming increasingly important in chemical synthesis. Flow chemistry, with its inherent advantages in safety, efficiency, and scalability, is a particularly attractive approach for the synthesis and transformation of ethyl 2-cyano-2-cyclopropylacetate. europa.eu

The use of continuous-flow reactors can allow for the safe handling of potentially hazardous reagents and intermediates, as well as precise control over reaction parameters such as temperature and pressure. europa.eu This can lead to higher yields, reduced reaction times, and minimized waste generation. Integrating flow chemistry with other sustainable practices, such as the use of greener solvents and catalytic systems, will be a key focus of future research. PharmaBlock has been recognized for its efforts in green chemistry, including the application of flow chemistry. cphi-online.com

Table 2: Potential Advantages of Flow Chemistry for Ethyl 2-Cyano-2-Cyclopropylacetate Synthesis

| Feature | Advantage |

| Enhanced Heat Transfer | Improved safety for exothermic reactions |

| Precise Control of Reaction Time | Minimized byproduct formation |

| Rapid Mixing | Increased reaction rates and yields |

| Scalability | Facile transition from laboratory to industrial production |

Computational Design and Optimization of Ethyl 2-Cyano-2-Cyclopropylacetate Transformations and Related Catalysis

Computational chemistry is a powerful tool for understanding and predicting chemical reactivity. simonsfoundation.org In the context of ethyl 2-cyano-2-cyclopropylacetate, computational methods can be used to:

Model reaction mechanisms: Elucidate the detailed steps of a reaction, including the structures of transition states and intermediates.

Predict stereoselectivity: Understand the origins of stereoselectivity in asymmetric reactions and design more effective chiral catalysts.

Optimize reaction conditions: Identify the optimal temperature, pressure, and solvent for a given transformation.

The synergy between computational modeling and experimental work will be crucial for accelerating the discovery and development of new and efficient transformations involving the cyano-cyclopropylacetate motif. The Simons Foundation's Initiative for Computational Catalysis is an example of the growing focus on this area. simonsfoundation.org

Q & A

Q. What are the common synthetic routes for Ethyl 2-cyano-2-cyclopropylacetate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Ethyl 2-cyano-2-cyclopropylacetate is synthesized via cyclopropanation reactions, often starting from α,β-unsaturated esters. Key methods include:

- Cyclopropane ring formation : Using carbene addition or transition-metal-catalyzed cross-coupling. For example, ethyl 2-chloro-2-cyclopropylideneacetate derivatives can undergo nucleophilic substitution with cyanide sources (e.g., KCN) under controlled pH to avoid hydrolysis .

- Optimization : Reaction temperature (0–25°C), solvent polarity (e.g., THF or DMF), and catalyst selection (e.g., Cu or Pd catalysts) critically affect yield and purity. For instance, Buchwald-Hartwig amination protocols (using Pd catalysts) enhance selectivity in cross-coupling steps .

Q. How is Ethyl 2-cyano-2-cyclopropylacetate characterized using spectroscopic and analytical methods?

- Methodological Answer : A multi-technique approach is essential:

- NMR : The cyclopropane protons appear as distinct multiplets (δ 1.2–1.5 ppm), while the cyano group deshields adjacent carbons (C-2: ~122 ppm in NMR) .

- Mass Spectrometry (MS) : Base peaks correspond to molecular ion fragments (e.g., m/z 224 [M] with 98% relative abundance) and characteristic losses (e.g., –CONH at m/z 180) .

- Elemental Analysis : Validate purity (e.g., C 74.71%, H 5.31%, N 12.31% vs. calculated C 74.98%, H 5.39%, N 12.55%) .

Q. What are the key reactivity patterns of Ethyl 2-cyano-2-cyclopropylacetate in nucleophilic or electrophilic reactions?

- Methodological Answer : The compound’s reactivity is governed by:

- Cyano group : Acts as an electron-withdrawing group, enhancing α-C acidity (pKa ~9–11), facilitating alkylation or acylation at the α-position .

- Cyclopropane ring : Strain increases susceptibility to ring-opening under strong acids/bases (e.g., HSO) or transition-metal catalysis (e.g., Pd-mediated cross-coupling) .

Advanced Research Questions

Q. How does the cyclopropane ring in Ethyl 2-cyano-2-cyclopropylacetate influence the conformational stability of peptide derivatives?

- Methodological Answer : Cyclopropane introduces rigid, planar geometry, constraining peptide backbone flexibility. For example:

- Conformational studies : Cyclopropyl-containing amino acids (e.g., analogues synthesized from Ethyl 2-cyano-2-cyclopropylacetate) show restricted φ/ψ angles, stabilizing β-turn or helical motifs in peptides. This enhances receptor binding selectivity, as demonstrated in Hruby et al.’s work on opioid peptides .

- Biostability : The ring’s metabolic resistance reduces enzymatic degradation, improving peptide half-life .

Q. How can researchers resolve contradictions between experimental spectral data and theoretical predictions for Ethyl 2-cyano-2-cyclopropylacetate derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects, impurities, or tautomerism. Strategies include:

- Dynamic NMR : Detect rotameric equilibria (e.g., C–C bond rotation in cyclopropane) by variable-temperature studies .

- High-resolution MS : Confirm molecular formulas (e.g., m/z 300.4 [CHNO] with ±0.02 Da accuracy) to rule out adducts .

- Computational validation : Compare experimental shifts with DFT-calculated values (e.g., Gaussian 09 at B3LYP/6-311++G(d,p)) .

Q. What methodologies optimize cross-coupling reactions involving Ethyl 2-cyano-2-cyclopropylacetate using transition-metal catalysts?

- Methodological Answer : Optimize via:

- Ligand design : Bulky phosphines (e.g., SPhos) improve Pd-catalyzed coupling efficiency (yield >85% vs. 60% with PPh) by reducing β-hydride elimination .

- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates in Suzuki-Miyaura reactions .